2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene
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Overview
Description
2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reaction Mechanisms
The study of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene in chemical reactions provides insight into its role in the synthesis and degradation of complex molecules. For instance, research on the acidolysis of lignin model compounds revealed the significance of the γ-hydroxymethyl group in the mechanism of C6-C2 and C6-C3 model compounds, highlighting the enol ether compound's detection during acidolysis and the impact of different acids and concentrations on reaction mechanisms. This suggests its potential in understanding and improving the processes of lignin degradation and the synthesis of bio-based chemicals (Yokoyama, 2015).
Environmental Impact and Remediation
Chlorophenols, chemically related to this compound, have been studied for their environmental impact, particularly as precursors to dioxins in municipal solid waste incineration. The understanding of chlorophenols' role in forming dioxins under various conditions can guide the development of strategies to minimize their formation and release into the environment, thus reducing the environmental and health risks associated with dioxin exposure (Peng et al., 2016).
Catalysis and Polymerization
The compound's structural characteristics make it a subject of interest in the study of catalysis and polymerization processes. Research on the dimerization of alkenes, for example, provides insights into how catalysts and reaction conditions can be optimized to synthesize higher alkenes, which are valuable intermediates in petrochemical and organic synthesis. Understanding the behavior of compounds like this compound in these processes can lead to more efficient and selective methods of producing important chemical compounds (Fel'dblyum & Obeshchalova, 1968).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, also known as 2-Chloro-3’,4’-dimethoxybenzil (CDMB), is human carboxylesterase-2 (hCE-2) . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in drug metabolism and detoxification .
Mode of Action
This compound acts as a specific inhibitor of hCE-2 . It interacts with the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes in the enzyme’s activity can have significant effects on the metabolism of certain drugs and other substances .
Biochemical Pathways
The inhibition of hCE-2 by this compound can affect various biochemical pathways. As hCE-2 is involved in the metabolism of numerous drugs and endogenous compounds, its inhibition can lead to alterations in these metabolic pathways . The downstream effects of these alterations can vary widely, depending on the specific compounds involved .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context in which it is used. By inhibiting hCE-2, it can potentially alter the metabolism of various drugs and endogenous compounds, leading to changes in their pharmacological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to inhibit hCE-2 .
Safety and Hazards
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-1,2-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,1,6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYXZWOVQJKIGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548797 |
Source
|
Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111860-79-8 |
Source
|
Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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